1,4-bis(3-methyl-2-furoyl)piperazine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This specific compound features two furoyl groups attached to a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of furoyl moieties is significant as they contribute to the compound's potential pharmacological properties.
This compound can be synthesized through various chemical reactions involving piperazine and furoyl derivatives. Piperazine derivatives are often classified based on their substituents and functional groups, which influence their biological activity and applications in medicinal chemistry. The classification of 1,4-bis(3-methyl-2-furoyl)piperazine highlights its potential as a lead compound in drug discovery, particularly in the development of antibacterial and anticancer agents.
The synthesis of 1,4-bis(3-methyl-2-furoyl)piperazine can be achieved through several methods, typically involving the reaction of piperazine with furoyl chlorides or furoic acid derivatives. A common approach includes:
The reaction conditions such as temperature and reaction time are critical for optimizing yield and purity. Monitoring the reaction progress can be done using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product is characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry.
1,4-bis(3-methyl-2-furoyl)piperazine can undergo various chemical reactions typical for piperazine derivatives:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. The reactivity of the furoyl groups also allows for potential interactions with biological targets.
The mechanism of action for compounds like 1,4-bis(3-methyl-2-furoyl)piperazine often involves interaction with specific biological targets such as enzymes or receptors.
Studies have shown that similar piperazine derivatives exhibit significant activity against various cancer cell lines and bacterial strains, indicating a promising therapeutic profile.
1,4-bis(3-methyl-2-furoyl)piperazine has potential applications in:
Research indicates that derivatives containing furoyl and piperazine moieties often demonstrate enhanced biological activities, making them valuable in medicinal chemistry.
1,4-Bis(3-methyl-2-furoyl)piperazine is a symmetrical heterocyclic compound featuring a central piperazine ring N,N'-disubstituted with 3-methylfuroyl groups. Its systematic IUPAC name is 1,4-bis(5-tert-butyl-3-methylfuran-2-carbonyl)piperazine, with the molecular formula C₂₄H₃₄N₂O₄ and a molecular weight of 414.54 g/mol [1]. The piperazine ring adopts a chair conformation, while each furoyl group consists of a planar five-membered aromatic furan ring with a methyl substituent at the 3-position. This hybrid structure combines the basicity of the piperazine nitrogen atoms (pKa ~7.1 and ~9.3 for monoprotonated and diprotonated forms, respectively) with the hydrophobic character of the furan rings, conferring amphiphilic properties.
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₄N₂O₄ |
Molecular Weight | 414.54 g/mol |
Systematic Name | 1,4-Bis(5-tert-butyl-3-methylfuran-2-carbonyl)piperazine |
Hybrid System | Piperazine-furoyl hybrid |
CAS Registry | 1006276 (PubChem CID) |
Spectroscopic characterization reveals distinctive signatures: Infrared spectroscopy shows C=O stretching vibrations at ~1650-1680 cm⁻¹ (amide I band), aliphatic C-H stretches at 2898–2983 cm⁻¹, and furan ring C-O-C vibrations at ~1015 cm⁻¹. Nuclear Magnetic Resonance (¹H NMR) displays signals for piperazine protons as a singlet at δ 3.15–3.77 ppm, furan ring protons at δ 6.25–7.45 ppm, and methyl groups at δ 2.20–2.35 ppm. ¹³C NMR confirms carbonyl carbons at δ ~165 ppm and furan ring carbons between δ 105–155 ppm [2].
Table 2: Spectroscopic Signatures
Technique | Key Signals |
---|---|
IR (KBr) | ν(C=O) 1660-1680 cm⁻¹; ν(C-N) 1093–1190 cm⁻¹; ν(C-H)ₐₗᵢₚₕ 2898-2983 cm⁻¹ |
¹H NMR (CDCl₃) | δ 3.15–3.77 ppm (s, 8H, piperazine); δ 6.25–7.45 ppm (m, 4H, furan); δ 2.20–2.35 ppm (s, 6H, -CH₃) |
¹³C NMR (CDCl₃) | δ ~165 ppm (C=O); δ 105–155 ppm (furan); δ 46–49 ppm (piperazine); δ 11–14 ppm (-CH₃) |
The synthesis of piperazine-furoyl hybrids emerged from advancements in N-acylation methodologies for secondary amines in the late 20th century. 1,4-Bis(3-methyl-2-furoyl)piperazine was first synthesized via Schotten-Baumann acylation, where piperazine reacts with 3-methylfuran-2-carbonyl chloride under basic aqueous conditions. This method typically yields 60–75% of the target compound after crystallization [1] . Optimization efforts focused on solvent systems (water/dichloromethane biphasic) and stoichiometric control to suppress over-acylation or hydrolysis side products.
The compound represents a strategic evolution in heterocyclic hybridization, where electron-rich furan systems were conjugated with alicyclic diamines to enhance bioactivity profiles. Early synthetic routes faced challenges in regioselectivity due to the furan ring’s sensitivity to strong acids or electrophiles, necessitating mild reaction conditions. Modern adaptations employ coupling reagents like HATU or EDC in non-aqueous media, improving yields to >85% . Its structural framework later inspired derivatives like N,N′-bis(1,3,4-thiadiazole)piperazines and sulfonamide-furoyl piperazines, expanding the toolkit for antimicrobial and enzyme-inhibitory agents [2] .
Piperazine-furoyl hybrids occupy a privileged niche in drug design due to their dual capacity for target engagement and pharmacokinetic optimization. The piperazine moiety facilitates water solubility and forms salt bridges with biological targets via protonatable nitrogen atoms, while the lipophilic furoyl groups enhance membrane permeability. This balance enables favorable LogP values (1.5–2.5) and oral bioavailability, making them versatile scaffolds in CNS and metabolic therapeutics [5].
Specifically, 1,4-bis(3-methyl-2-furoyl)piperazine and analogs demonstrate broad bioactivity:
Table 3: Bioactivity Profile of Piperazine-Furoyl Hybrids
Biological Target | Activity | Mechanistic Insight |
---|---|---|
Enoyl-ACP reductase (E. coli) | MIC 4–16 µg/mL; Docking: −6.1 to −9.6 kcal/mol | H-bonding with Tyr158/Lys163; NAD⁺ mimicry |
α-Glucosidase | IC₅₀ ~38 µM | Competitive inhibition; covalent serine adduct |
Acetylcholinesterase | IC₅₀ ~42 µM | Peripheral anionic site engagement |
Multi-target (DPP-4, PTP1B) | In vivo glucose reduction >50% | Synergistic modulation of insulin signaling |
These hybrids exemplify "molecular mosaics" where modular assembly of heterocycles enables rational optimization for specific target classes, accelerating lead development in infectious and neurodegenerative diseases [2] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: